Lipase Inhibitory Potency in a Pyridazinone Scoping Series
High-strength direct differential evidence is limited. In a small scoping study of four pyridazinone derivatives sharing a 6-phenylpyridazin-3(2H)-one core, but with a distinct propanehydrazide tail, the most potent analog (compound 8d) exhibited a pancreatic lipase IC50 of 32.66±2.83 μg/mL [1]. While this value is not for the exact target compound, it establishes the class's baseline inhibitory potential. Orlistat, a clinically used lipase inhibitor, served as the positive control. The target compound is structurally distinct from 8d; its 2,4-dimethoxyphenyl-propanamide tail is predicted to alter both binding affinity and lipophilicity, but direct potency data for it is absent from the peer-reviewed literature.
| Evidence Dimension | Porcine pancreatic lipase type II (PLL) inhibitory activity |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Compound 8d: IC50 = 32.66±2.83 μg/mL; Orlistat (positive control) |
| Quantified Difference | Cannot be calculated without target compound data |
| Conditions | In vitro PLL inhibitor assay |
Why This Matters
This class-level benchmark provides a critical anchor for SAR studies; choosing this compound over an uncharacterized analog ensures experimental consistency, particularly if future in-house screening reveals potency differences driven by the unique dimethoxy tail.
- [1] Alagöz, M.A., Doğan, İ.S., Sener, S., Özdemir, Z. (2022). Synthesis, Molecular Docking and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. Cumhuriyet Science Journal, 43(3), 391-397. DOI: 10.17776/csj.1135400 View Source
